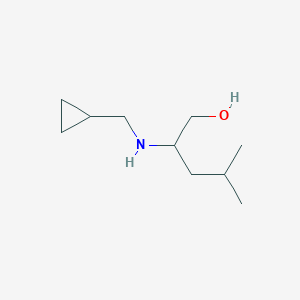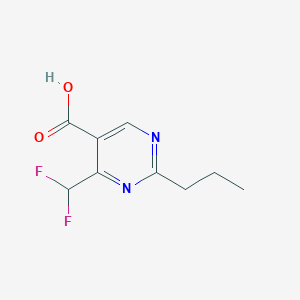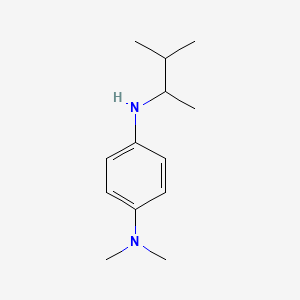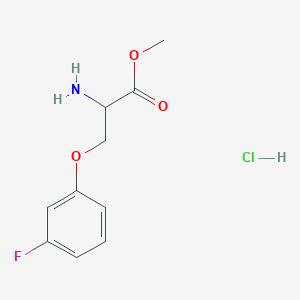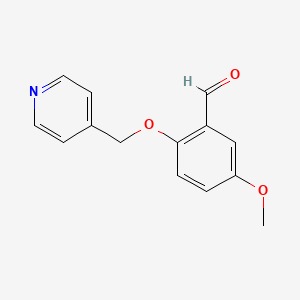
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a methoxy group and a pyridinylmethoxy group attached to a benzaldehyde core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 4-pyridinemethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is first deprotonated by the base, forming a phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with 4-pyridinemethanol, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid.
Reduction: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The methoxy and pyridinylmethoxy groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the pyridinylmethoxy group, resulting in different reactivity and applications.
4-Pyridinecarboxaldehyde: Lacks the methoxy group, affecting its chemical properties and uses.
5-Methoxy-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of the pyridinylmethoxy group, leading to different chemical behavior.
Uniqueness
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy and pyridinylmethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-13-2-3-14(12(8-13)9-16)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3 |
InChI Key |
KNIZLIXYAFIKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


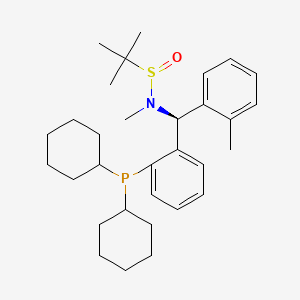
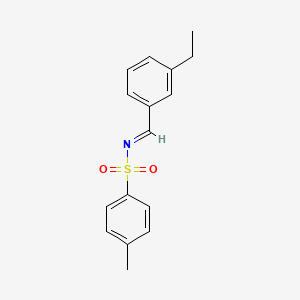
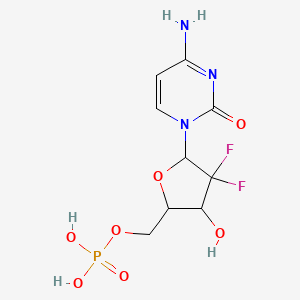
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
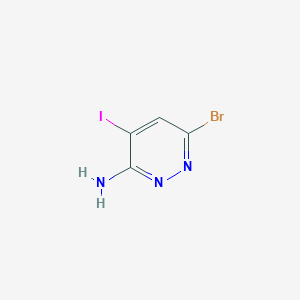

![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)

![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
